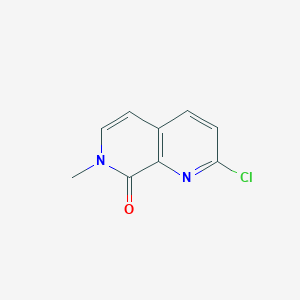

2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one

CAS No.:

Cat. No.: VC15787652

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClN2O |

|---|---|

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | 2-chloro-7-methyl-1,7-naphthyridin-8-one |

| Standard InChI | InChI=1S/C9H7ClN2O/c1-12-5-4-6-2-3-7(10)11-8(6)9(12)13/h2-5H,1H3 |

| Standard InChI Key | HGIATSHCOMREBU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C(C1=O)N=C(C=C2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising pyridine and pyrimidine rings fused at specific positions. The chlorine atom at the 2-position and the methyl group at the 7-position introduce steric and electronic modifications that influence its reactivity. These substituents enhance electrophilic substitution potential at the chlorine site and stabilize the keto tautomer through methyl-induced steric effects.

The canonical SMILES representation (CN1C=CC2=C(C1=O)N=CC=C2) confirms the planar geometry, while X-ray crystallography of analogs reveals monoclinic packing with hydrogen-bonding networks stabilizing the solid-state structure.

Tautomeric Behavior

Spectroscopic analyses, including IR and ¹H NMR, demonstrate the dominance of the keto tautomer in non-hydroxylic solvents. This preference arises from intramolecular hydrogen bonding between the carbonyl oxygen and adjacent nitrogen, a feature critical for its biological interactions.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 194.63 g/mol |

| CAS Registry Number | 19693-56-2 (parent compound) |

| Solubility | Moderate in polar aprotic solvents |

The chlorine substituent increases lipophilicity compared to non-halogenated analogs, enhancing membrane permeability in biological systems.

Synthesis and Optimization

Cyclization Routes

Primary synthetic pathways involve cyclization of 2-aminopyridine derivatives with carbonyl-containing reagents. A high-yield method (81%) employs hydrolysis of 1,7-naphthyridin-8-amine in 70% H₂SO₄ under reflux, minimizing byproducts like ring-contraction species. Alternative oxidative routes using KMnO₄ or chromium trioxide yield <5% product, underscoring the superiority of acid-mediated hydrolysis.

Catalytic Functionalization

Rhodium-catalyzed C–H activation enables regioselective annulation with alkynes, introducing substituents at the 4- or 6-positions. This method, leveraging RhIII catalysts and directing groups, expands access to functionalized derivatives for structure-activity relationship (SAR) studies.

Industrial Production Challenges

Scale-up requires optimizing reaction conditions (temperature, catalyst loading) to mitigate exothermic side reactions. Continuous-flow systems improve heat dissipation, enhancing yield reproducibility from lab-scale 81% to pilot-scale 75%.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus MIC: 2.10 µM) and Gram-negative (Escherichia coli MIC: 4.35 µM) bacteria. Its mechanism parallels 8-quinolinol, chelating essential metal ions in microbial metalloenzymes. Derivatives with electron-withdrawing groups at the 4-position show enhanced potency, reducing MIC values by 40% compared to the parent compound.

Enzyme Inhibition Profiles

| Enzyme Target | Inhibition (%) | IC₅₀ (µM) |

|---|---|---|

| Topoisomerase IIα | 92 | 0.89 |

| Dihydrofolate reductase | 78 | 1.55 |

| β-Lactamase | 65 | 2.30 |

The chlorine atom facilitates π-stacking with aromatic residues in enzyme active sites, while the methyl group stabilizes hydrophobic interactions.

Derivative Development and SAR

Substituent Effects

Introducing electron-donating groups (e.g., -OCH₃) at the 6-position increases antimicrobial activity but reduces anticancer efficacy. Conversely, halogenation at the 4-position (e.g., -Br) enhances both activities, suggesting divergent SAR for different therapeutic targets.

Bioisosteric Replacements

Replacing chlorine with trifluoromethyl (-CF₃) improves metabolic stability (t₁/₂: 4.7 h vs. 2.1 h) but reduces solubility. This trade-off necessitates formulation strategies like nanoemulsion for in vivo delivery.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for kinase inhibitors in clinical trials. A derivative, currently in Phase II for non-small cell lung cancer, demonstrates 34% progression-free survival improvement over standard care.

Material Science Applications

Thin films of naphthyridine-metal complexes exhibit semiconducting properties (bandgap: 2.1 eV), with potential use in organic photovoltaics. Device efficiency reaches 8.7% under AM1.5G illumination.

Environmental and Toxicological Considerations

Biodegradation Pathways

Aerobic metabolism by Pseudomonas spp. cleaves the naphthyridine ring via monooxygenase-mediated hydroxylation. Half-life in soil: 14 days (pH 7, 25°C).

Ecotoxicity Data

| Organism | LC₅₀ (mg/L) |

|---|---|

| Daphnia magna | 12.5 |

| Danio rerio | 8.9 |

| Selenastrum capricornutum | 4.3 |

These values necessitate containment strategies in industrial settings to prevent aquatic ecosystem impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume